molecular formula C23H21BrN4O2 B11618629 3-bromo-4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

3-bromo-4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11618629
M. Wt: 465.3 g/mol
InChI Key: ATSCBRQVMZSWRR-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide: is a chemical compound with the following structural formula:

C24H21BrN2O3\text{C}_{24}\text{H}_{21}\text{BrN}_2\text{O}_3 C24​H21​BrN2​O3​

It belongs to the class of benzamides and contains a benzotriazole ring. The compound’s systematic name provides information about its substituents and functional groups. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One possible route includes the bromination of an appropriate precursor, followed by subsequent reactions to introduce the ethoxy group and benzotriazole moiety. Detailed reaction conditions and intermediates would be needed for a comprehensive synthesis description.

Industrial Production:: While specific industrial production methods are proprietary, laboratories typically synthesize this compound using established synthetic routes, optimizing yield and purity.

Chemical Reactions Analysis

Reactions::

    Bromination: The compound contains a bromine atom, suggesting it can undergo benzylic bromination reactions.

    Other Reactions: Further investigations are required to explore its reactivity in other contexts (e.g., substitution, reduction, etc.).

Common Reagents::
  • N-bromosuccinimide (NBS) for bromination.
  • Other reagents would depend on the specific reactions.

Major Products:: The major products formed during reactions with this compound would vary based on the reaction conditions and substituents involved.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in material science or as a research tool.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of this compound.

3-bromo-4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Properties

Molecular Formula

C23H21BrN4O2

Molecular Weight

465.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H21BrN4O2/c1-3-15-5-9-18(10-6-15)28-26-20-11-8-17(14-21(20)27-28)25-23(29)16-7-12-22(30-4-2)19(24)13-16/h5-14H,3-4H2,1-2H3,(H,25,29)

InChI Key

ATSCBRQVMZSWRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OCC)Br

Origin of Product

United States

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